molecular formula C22H19FN2O4 B270965 N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270965
M. Wt: 394.4 g/mol
InChI Key: YQWWIHNYWZYGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as FLI-06, is a small molecule inhibitor that has shown potential in scientific research.

Mechanism of Action

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an inhibitor of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and survival. The Wnt/β-catenin pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth. This compound inhibits the pathway by binding to the protein TBL1XR1, which is involved in the degradation of β-catenin. By inhibiting TBL1XR1, this compound prevents the degradation of β-catenin, leading to the inhibition of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. It also reduces the expression of genes involved in cell proliferation and survival. In neurodegenerative diseases, this compound has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and alpha-synuclein, which are associated with disease progression.

Advantages and Limitations for Lab Experiments

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell culture and animal models. It has also been shown to have low toxicity, which is important for studying its effects on cells and animals. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide research. One area of interest is the development of more effective this compound analogs that have improved solubility and half-life. Another area of interest is the study of this compound in combination with other drugs, to determine if it has synergistic effects. This compound could also be studied in other disease models, such as autoimmune diseases and infectious diseases, to determine its potential therapeutic applications. Finally, this compound could be studied in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown potential in scientific research. It has been studied for its potential in cancer and neurodegenerative diseases, and has several advantages for lab experiments. This compound inhibits the Wnt/β-catenin signaling pathway by binding to TBL1XR1, leading to the inhibition of cell growth and induction of apoptosis. This compound has several biochemical and physiological effects, and has potential for future research in the development of more effective analogs and the study of other disease models.

Synthesis Methods

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method has been described in several scientific publications, including a paper by Zhang et al. (2015). The process involves the reaction of 4-fluoroaniline, 4-nitrophenyl isocyanate, and cyclopentadiene to form the intermediate compound. The intermediate is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form this compound.

Scientific Research Applications

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been used in several scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H19FN2O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C22H19FN2O4/c23-13-3-7-15(8-4-13)24-20(26)11-1-5-14(6-2-11)25-21(27)18-12-9-16-17(10-12)29-22(28)19(16)18/h1-8,12,16-19H,9-10H2,(H,24,26)(H,25,27)

InChI Key

YQWWIHNYWZYGJN-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)F)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)F)C(=O)O3

Origin of Product

United States

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